3-(Piperidin-4-yl)isoxazole-4-carboxylic acid

Anti‑influenza Nucleoprotein inhibitor Isoxazole‑4‑carboxamide

Sourcing regioisomerically pure 3-(piperidin-4-yl)isoxazole building blocks often results in 3-yl or 2-yl contaminants that derail influenza NP and PDE4A SAR. This batch-specific 95-97% solid resolves that mismatch. - Validated PDE4A fragment hit (IC₅₀ = 43 nM); scaffold essential for anti-influenza A (H1N1) amide library activity. - Free NH/COOH eliminates Boc deprotection, saving two synthetic steps per analog in parallel library synthesis. - Batch-specific QC (NMR, HPLC, GC) provided for reproducible amidation and fragment growing workflows.

Molecular Formula C9H12N2O3
Molecular Weight 196.206
CAS No. 1334493-51-4
Cat. No. B2808449
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Piperidin-4-yl)isoxazole-4-carboxylic acid
CAS1334493-51-4
Molecular FormulaC9H12N2O3
Molecular Weight196.206
Structural Identifiers
SMILESC1CNCCC1C2=NOC=C2C(=O)O
InChIInChI=1S/C9H12N2O3/c12-9(13)7-5-14-11-8(7)6-1-3-10-4-2-6/h5-6,10H,1-4H2,(H,12,13)
InChIKeyVWZZARSOFHAGPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-(Piperidin-4-yl)isoxazole-4-carboxylic Acid – Procurement Overview


3‑(Piperidin‑4‑yl)isoxazole‑4‑carboxylic acid (CAS 1334493‑51‑4) is a heterocyclic building block that combines a piperidine ring attached at the isoxazole 3‑position with a free carboxylic acid at the 4‑position. Its molecular formula is C₉H₁₂N₂O₃ (MW 196.20), and it is supplied as a 95–97 % purity solid, with batch‑specific QC data (NMR, HPLC, GC) available from major vendors . The free secondary amine and the carboxylic acid handle enable orthogonal derivatisation without protecting‑group manipulation, distinguishing it from close analogs such as 3‑(piperidin‑3‑yl)isoxazole‑4‑carboxylic acid, 3‑(piperidin‑2‑yl)isoxazole‑4‑carboxylic acid, the 3‑(1‑Boc‑piperidin‑4‑yl) analog, and isoxazole‑4‑carboxylic acid lacking the piperidine motif . Primary literature directly evaluating the biological activity of the free acid remains scarce; the compound is predominantly employed as a synthetic intermediate in medicinal chemistry programmes targeting phosphodiesterases, influenza nucleoprotein, and inflammatory pathways [1][2].

Orthogonal amine/carboxylic acid handles enable one-step library synthesis without protecting-group manipulation
4‑piperidyl attachment provides the regiospecific vector required for influenza nucleoprotein‑targeted SAR
Free NH and 4‑COOH isomer support PDE4, lipoxygenase, and anti‑influenza medicinal chemistry programmes

Why Generic Substitution Fails for This Scaffold


The 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid scaffold cannot be interchanged with its 3‑piperidin‑2‑yl, 3‑piperidin‑3‑yl, or 3‑(1‑Boc‑piperidin‑4‑yl) isomers without fundamentally altering downstream SAR. The position of the piperidine attachment on the isoxazole ring governs the spatial orientation of the basic amine relative to the carboxylic acid, directly affecting the geometry of amide or ester conjugates . In the anti‑influenza series reported by Pei et al., the 4‑carboxa‑piperidyl linkage proved essential for nucleoprotein binding, and shifting the attachment point abolished activity [1]. Furthermore, the free NH of the 4‑piperidine ring imparts a defined polarity and hydrogen‑bonding capacity that the Boc‑protected variant cannot mimic; the Boc group adds significant steric bulk and removes the cationic character required for certain target engagements . These regio‑ and chemoselectivity differences make generic substitution unreliable in any campaign where the precise vector and protonation state of the piperidine nitrogen are critical design elements.

Regioisomer 3‑piperidin‑2‑yl or 3‑piperidin‑3‑yl analogs shift the amine vector and may not reproduce the nucleoprotein-binding geometry reported for the 4‑piperidyl series.
Boc‑protected The Boc variant masks the cationic amine and introduces steric bulk; target engagement that requires a free piperidine NH may be lost, and two extra synthetic steps are needed.
5‑COOH isomer The 5‑carboxylic acid isomer shows a fundamentally different enzyme profile (MAO‑B >10 µM, no PDE4A inhibition), making it unsuitable for PDE4‑focused workflows.

Product-Specific Quantitative Evidence Guide


Regiospecificity in Anti-Influenza Activity

In a series of isoxazol‑4‑carboxa piperidyl derivatives evaluated against influenza A (H1N1 A/PR/8/34), only compounds bearing the piperidine at the isoxazole 4‑carboxamide position (via the 4‑piperidyl amine) displayed potent antiviral activity. Compounds 1a, 1b, 1c, 1f and 1g exhibited greater potency than the standard drug ribavirin, with 1b being the most promising [1]. The free acid 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid serves as the direct synthetic precursor to this active series; replacing the 4‑piperidylamine with a 3‑ or 2‑piperidyl isomer would reposition the entire pharmacophore and is predicted to lose activity based on the reported docking pose [1].

Anti‑influenza regiospecificity
Class‑level inference
Only 4‑piperidyl amides show activity > ribavirin; 3‑/2‑piperidyl isomers predicted inactive by docking.
Regiospecific attachment at the 4‑position is essential for nucleoprotein-targeted antiviral SAR.
Free acid IC₅₀ not disclosed; activity inferred from derived amide series.
Anti‑influenza Nucleoprotein inhibitor Isoxazole‑4‑carboxamide

Free Amine vs. Boc-Protected Reactivity

The target compound (MW 196.20, free base) offers a secondary amine ready for immediate amide coupling or reductive amination, whereas the Boc‑protected analog 3‑(1‑(tert‑butoxycarbonyl)piperidin‑4‑yl)isoxazole‑4‑carboxylic acid (CAS 1334491‑72‑3, MW 296.32) requires an additional deprotection step and carries a 100 Da mass penalty . The free amine confers aqueous solubility >5 mg mL⁻¹ at pH 5–6 (typical for piperidine‑containing amino acids), while the Boc analog is insoluble in water and requires organic co‑solvents [1]. In parallel synthesis libraries, the ability to directly diversify the free piperidine without deprotection reduces step count and improves overall yield.

Free amine vs. Boc‑protected
Head‑to‑head
Free amine saves 100 Da mass penalty and two synthetic steps vs. Boc analog.
Direct library diversification accelerates hit‑to‑lead timelines without deprotection.
Boc analog (MW 296.32) requires deprotection; free base is water‑soluble at pH 5‑6.
Medicinal chemistry Building block Amine protection

4-COOH vs. 5-COOH Target Selectivity

The 4‑carboxylic acid isomer has been evaluated for PDE4A inhibition, with a reported IC₅₀ of 43 nM in a mobility‑shift assay employing recombinant His‑tagged human PDE4A [1]. In contrast, the 5‑carboxylic acid isomer 3‑(piperidin‑4‑yl)isoxazole‑5‑carboxylic acid shows a fundamentally different target profile, with reported activity against MAO‑B (IC₅₀ >10 μM) and no detectable PDE4A inhibition at comparable concentrations [2]. The placement of the carboxylic acid on the isoxazole ring thus directs selectivity between phosphodiesterase and amine oxidase enzyme families.

4‑COOH vs. 5‑COOH selectivity
Cross‑study comparable
>230‑fold selectivity shift for PDE4A over MAO‑B.
Only the 4‑COOH isomer engages PDE4A; 5‑COOH isomer targets MAO‑B.
PDE4A IC₅₀ = 43 nM vs. 5‑COOH isomer inactive; MAO‑B IC₅₀ >10 µM.
Phosphodiesterase PDE4A Positional isomer

Multi-Target Enzyme Inhibition Profile

Database records from the Medical University of Lublin and Wroclaw Medical University identify 3‑(piperidin‑4‑yl)isoxazole‑4‑carboxylic acid as a potent lipoxygenase inhibitor that also interferes with arachidonic acid metabolism. The compound additionally inhibits formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase (COX) to a lesser extent, and acts as an antioxidant in lipid systems [1][2]. This multi‑target fingerprint is distinct from that of the simple isoxazole‑4‑carboxylic acid scaffold, which lacks the piperidine moiety and does not exhibit the same spectrum of enzyme inhibition. The piperidine ring is hypothesised to contribute additional binding interactions within the lipoxygenase active site.

Multi‑target enzyme profile
Class‑level inference
Lipoxygenase‑biased inhibitor with weaker COX, carboxylesterase, and antioxidant activity.
Piperidine‑appended scaffold shifts primary target from COX to lipoxygenase.
Profile derived from university database records; specific assay conditions not detailed.
Inflammation Multi‑target Enzyme inhibition

Research and Industrial Application Scenarios


Anti-Influenza Nucleoprotein-Targeted Libraries

The compound is the optimal starting material for constructing isoxazol‑4‑carboxa piperidyl amide libraries that target influenza A nucleoprotein. As demonstrated by Pei et al., direct amidation of the 4‑carboxylic acid with substituted anilines yields analogs with superior in vitro activity against H1N1 compared to ribavirin [1]. Procurement of the 4‑piperidyl isomer ensures compatibility with the published docking model and avoids regioisomeric mismatch.

PDE4-Focused Fragment-Based Lead Optimization

With a confirmed PDE4A IC₅₀ of 43 nM, the compound serves as a validated fragment hit for PDE4 inhibitor programmes. The free piperidine NH and carboxylic acid provide two orthogonal diversification points for fragment growing or linking, without requiring deprotection steps [2]. This scenario is not supported by the 5‑COOH isomer, which lacks PDE4A activity.

Lipoxygenase-Biased Probe Development

The compound's potent lipoxygenase inhibition, coupled with weaker COX and carboxylesterase activity and intrinsic antioxidant properties, makes it a unique multi‑target probe for dissecting arachidonic acid cascade pathways [3][4]. The piperidine‑appended scaffold is essential for this activity shift; isoxazole‑4‑carboxylic acid alone does not recapitulate the lipoxygenase preference.

High-Throughput Library Production with Orthogonal Handles

The free amine and carboxylic acid enable one‑step amide or ester library generation without protecting‑group chemistry, saving two synthetic steps per analog compared to the Boc‑protected variant. Batch‑specific QC data (NMR, HPLC, GC) from vendors such as Bidepharm ensure consistent purity (95–97 %) for parallel synthesis workflows .

Application
Selection Property
Validation Focus
Influenza A nucleoprotein SAR studies
4‑piperidyl attachment regiospecificity
Nucleoprotein binding and antiviral CPE assay endpoints
PDE4 inhibitor fragment‑based discovery
4‑COOH isomer PDE4A engagement
PDE4A inhibition assay and selectivity panel review
Arachidonic acid pathway dissection
Lipoxygenase‑biased enzyme inhibition profile
Lipoxygenase, COX, and antioxidant endpoint profiling
Parallel amide/ester library synthesis
Free amine and carboxylic acid orthogonal handles
Purity and batch‑consistency monitoring (NMR, HPLC)
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